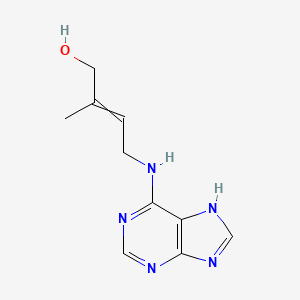

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol

Description

Historical Context and Discovery

The identification of trans-zeatin traces back to 1964, when David Stuart Letham and colleagues isolated it from immature maize (Zea mays) kernels. Using advanced techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), Letham’s team crystallized the compound and confirmed its structure, distinguishing it from synthetic cytokinins like kinetin. Concurrent work by Carlos Miller on cell division factors in plant extracts initially led to debates over credit, but Miller himself acknowledged Letham’s pivotal role in isolation and structural elucidation.

Key milestones include:

Nomenclature and Synonyms

The compound’s IUPAC name, 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol , reflects its chemical structure: an adenine moiety with an isoprenoid side chain at the N⁶ position. Its synonyms and registry numbers are summarized below:

| Synonym | CAS Number | Source |

|---|---|---|

| trans-Zeatin | 1637-39-4 | |

| N⁶-(4-Hydroxyisopentenyl)adenine | 6025-81-6 | |

| (E)-Zeatin | 1637-39-4 | |

| 6-(4-Hydroxy-3-methylbut-2-enylamino)purine | 1637-39-4 |

The cis-isomer (CAS 32771-64-5) is less biologically active and structurally distinct due to the orientation of the hydroxyl group.

Significance in Plant Biology

trans-Zeatin is integral to multiple physiological processes:

- Cell Division and Differentiation : Synergizes with auxins to stimulate mitosis in plant tissues, particularly in root and shoot meristems.

- Lateral Bud Growth : Overcomes apical dominance by promoting lateral shoot development, as demonstrated in apple and tobacco.

- Senescence Delay : Retards leaf yellowing by maintaining chlorophyll synthesis and nutrient mobilization.

- Stress Resilience : Enhances tolerance to salinity, drought, and pathogen attacks through antioxidant system modulation.

Mechanistically, trans-zeatin binds to histidine kinase receptors (e.g., Arabidopsis AHK2/3/4), initiating a phosphorylation cascade that regulates transcription factors like ARR-Bs. Unlike cis-zeatin, which shows weak activity, the trans-isomer is preferentially transported via xylem and activates plasma membrane-localized receptors.

Overview of Current Research Landscape

Recent studies focus on:

- Transport Mechanisms : Structural analysis of cytokinin transporters like AZG2 in Arabidopsis, which facilitates trans-zeatin uptake via an elevator-type conformational change.

- Synthetic Biology : Engineering microbial systems (e.g., E. coli) to produce trans-zeatin for agricultural applications.

- Environmental Interactions : Dual signaling roles of trans-zeatin and its riboside in adapting shoot growth to fluctuating nutrient conditions.

Table 1: Key Advances in trans-Zeatin Research (2020–2025)

These advances underscore trans-zeatin’s potential in crop improvement and stress management, though challenges remain in optimizing delivery and stability in field conditions.

Propriétés

IUPAC Name |

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKQTCBAMSWPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859662 | |

| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13114-27-7 | |

| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13114-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Reaction Pathway

The synthesis begins with 2-methyl-2-vinyloxirane (5), which undergoes regioselective ring-opening with acetyl chloride to produce (Z)-1-acetoxy-3-methylbut-2-enyl chloride (6) as the major product (86% yield). This intermediate is critical for introducing the cis-configuration of the hydroxyl group. Subsequent nucleophilic substitution with potassium phthalimide (PhthNK) in dimethylformamide (DMF) at 45–60°C generates the phthalimide-protected amine, which is hydrolyzed using hydrazine hydrate in ethanol to yield (Z)-4-amino-2-methylbut-2-en-1-ol (4a).

Purine Coupling and Cyclization

The final step involves coupling 4a with 6-chloropurine in n-propanol under argon at 98°C for 6 hours, catalyzed by triethylamine. This nucleophilic aromatic substitution installs the purine moiety at the 6-position, yielding cis-zeatin with 66% efficiency. HPLC analysis confirms a purity of 99.5%, with only 0.15% trans-zeatin contamination.

Table 1: Key Reaction Parameters for cis-Zeatin Synthesis

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Oxirane ring-opening | Acetyl chloride, 25°C, 1 h | 86% | Z:E = 3:2 |

| Phthalimide substitution | PhthNK, DMF, 60°C, 3 h | 73% | - |

| Hydrazinolysis | NH2NH2·H2O, ethanol, 60°C, 2 h | 89% | - |

| Purine coupling | 6-Chloropurine, Et3N, 98°C, 6 h | 66% | 99.5% cis |

Solid-Phase Synthesis Approaches

Combinatorial Library Design

The patent emphasizes combinatorial strategies, where substituents at the 2-, 6-, 8-, and 9-positions are varied using split-and-pool techniques. While cis-zeatin’s stereochemistry complicates direct application, this methodology highlights potential routes for generating zeatin analogs with modified alkylamino side chains.

Stereochemical Control and Optimization

Z-Selectivity in Oxirane Ring-Opening

The Z-configuration of 6 arises from the trans-mechanism of oxirane cleavage, favoring the (Z)-1-acetoxy-3-methylbut-2-enyl chloride isomer. Solvent polarity and temperature critically influence selectivity; polar aprotic solvents like DMF enhance Z:E ratios to 3:2.

Purification and Crystallization

Crude cis-zeatin is purified via recrystallization from n-propanol, achieving a melting point of 213–214°C. Hemioxalate formation during intermediate steps improves solubility for subsequent reactions, while HPLC with a methanol-ammonium acetate buffer (pH 3.4) ensures stereochemical fidelity.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Diels-Alder route achieves a total yield of 41% from 2-methyl-2-vinyloxirane, outperforming earlier methods that reported <10% yields. Solid-phase synthesis, while modular, suffers from lower efficiency (20–30%) due to resin-loading limitations.

Environmental and Practical Considerations

The Diels-Alder method employs hazardous reagents like acetyl chloride and hydrazine, necessitating rigorous safety protocols. In contrast, solid-phase synthesis reduces solvent waste but requires specialized equipment for resin handling.

Structural Characterization and Validation

Analyse Des Réactions Chimiques

Types of Reactions: 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, zeatin can be oxidized to form zeatin riboside, a more stable form of the compound .

Common Reagents and Conditions: Common reagents used in zeatin reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent the degradation of the compound .

Major Products Formed: The major products formed from zeatin reactions include zeatin riboside and dihydrozeatin. These derivatives have similar biological activities and are often used in plant research .

Applications De Recherche Scientifique

Basic Information

- IUPAC Name : (Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol

- Molecular Formula : C10H13N5O

- Molar Mass : 219.24 g/mol

- CAS Number : 32771-64-5

Plant Growth Regulation

Zeatin is extensively studied for its role in promoting plant growth and development. It influences various processes such as:

- Cell Division : Zeatin stimulates mitosis, enhancing root and shoot growth.

- Leaf Expansion : It promotes leaf expansion by increasing cell size and number.

Case Study: Zeatin in Crop Improvement

A study conducted on maize (Zea mays) demonstrated that the application of zeatin significantly increased the rate of seed germination and improved overall plant vigor under drought conditions. The results indicated enhanced root development and increased chlorophyll content, leading to better photosynthetic efficiency.

Tissue Culture

Zeatin is widely used in plant tissue culture as a growth regulator. Its application can lead to:

- Increased Shoot Proliferation : Zeatin enhances the formation of shoots from explants.

Case Study: Micropropagation of Orchids

In a micropropagation study of orchids, zeatin was added to the culture medium, resulting in a higher number of shoots per explant compared to control groups without zeatin. This application has implications for commercial orchid production, allowing for mass propagation of desirable cultivars.

Stress Response Modulation

Zeatin has been shown to mitigate stress responses in plants:

- Drought Resistance : It helps plants cope with water scarcity by regulating stomatal closure and improving root architecture.

Case Study: Zeatin's Role Under Salinity Stress

Research on tomato plants revealed that zeatin application under saline conditions improved plant growth parameters such as height and biomass compared to untreated plants. The study concluded that zeatin helps maintain physiological functions under abiotic stress.

Agricultural Biotechnology

Zeatin is utilized in genetic engineering to enhance crop traits:

- Transgenic Plants : It is used to select transformed cells during the regeneration process.

Case Study: Genetic Transformation in Rice

In rice transformation studies, zeatin was used in conjunction with other hormones to optimize shoot regeneration from callus tissue. The presence of zeatin increased the efficiency of recovering transgenic plants.

Mécanisme D'action

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signaling cascade that leads to the expression of genes involved in cell division and growth . The molecular targets of zeatin include histidine kinases and response regulators, which play a crucial role in the cytokinin signaling pathway .

Comparaison Avec Des Composés Similaires

Research Findings and Data Tables

Table 1: Efficacy in Adventitious Bud Induction

*p < 0.05 vs. control

Activité Biologique

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol, also known by its CAS number 32771-64-5, is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a purine base linked to a butenol moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in nucleic acid metabolism and signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study indicated that the compound demonstrated an inhibitory effect on Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 78.12 µg/mL for different extracts .

Anticancer Properties

The compound's anticancer potential has been explored through various in vitro studies. Notably, it has shown effectiveness against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at approximately 226 µg/mL and 242.52 µg/mL, respectively . These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through specific molecular pathways.

The biological activity of this compound is believed to be mediated through its interaction with various cellular targets:

- Inhibition of Quorum Sensing : The compound may interfere with bacterial communication systems (quorum sensing), which are crucial for virulence factor production in pathogens like Staphylococcus aureus .

- Modulation of Nucleic Acid Metabolism : Given its purine structure, it may affect nucleic acid synthesis and metabolism, influencing cell growth and division.

- Antioxidant Activity : Some studies suggest that the compound possesses antioxidant properties, which could contribute to its anticancer effects by reducing oxidative stress within cells.

Data Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 62.5 µg/mL | |

| Antimicrobial | Escherichia coli | 78.12 µg/mL | |

| Anticancer | HeLa | 226 µg/mL | |

| Anticancer | A549 | 242.52 µg/mL |

Case Studies

A notable case study involved the assessment of the compound's effects on multiple cancer cell lines. The results indicated that treatment led to significant reductions in cell viability and induced apoptotic markers, suggesting a promising avenue for cancer therapy development .

Q & A

Q. What are the key structural and functional characteristics of 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol?

Methodological Answer: The compound is a cytokinin plant hormone (zeatin) with an (E)-configured double bond at the C2 position, critical for bioactivity . Key structural features include:

- Purine backbone : A 7H-purin-6-ylamino group linked to a hydroxylated butenyl side chain.

- Stereochemistry : The (E)-isomer (trans-zeatin) exhibits higher biological activity than the (Z)-isomer (cis-zeatin) due to spatial compatibility with receptor sites .

- Solubility : Soluble in 1M NaOH but limited in polar solvents, requiring dissolution in DMSO for in vitro studies .

Q. What established synthesis routes yield this compound, and how do their efficiencies compare?

Methodological Answer: Two primary routes are documented:

From 6-chloropurine : Reacted with a hydroxylated butenylamine derivative under reflux in acetic acid, yielding ~78% trans-zeatin .

From zeatin riboside : Enzymatic hydrolysis (e.g., using phosphatase) removes the ribose moiety, achieving moderate yields (exact % not specified) .

Optimization Tips :

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

- (E)-Isomer (trans-zeatin) : Strong cytokinin activity, promoting cell division and shoot initiation in plant tissue cultures .

- (Z)-Isomer (cis-zeatin) : 10–100× lower activity due to steric hindrance in receptor binding .

Experimental Validation : - Compare bioactivity using Arabidopsis thaliana hypocotyl elongation assays with pure isomers (≥98% purity) .

Advanced Research Questions

Q. What analytical techniques best characterize and differentiate cis/trans isomers of this compound?

Methodological Answer:

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Common sources of variability include:

Q. What mechanistic insights explain the role of this compound in plant cell culture systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.